REACTION_CXSMILES
|
O[C:2]1([C:12]#[N:13])[CH2:11][CH2:10][C:5]2([CH2:9][CH2:8][CH2:7][CH2:6]2)[CH2:4][CH2:3]1.N1C=CC=CC=1.S(Cl)(Cl)=O.Cl>O1CCCC1>[CH2:9]1[C:5]2([CH2:10][CH2:11][C:2]([C:12]#[N:13])=[CH:3][CH2:4]2)[CH2:6][CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
OC1(CCC2(CCCC2)CC1)C#N
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring the reaction mixture at room temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with 1N aqueous hydrochloric acid solution and saturated brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCCC12CC=C(CC2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |